molecular formula C12H12BrF3O B15258609 (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Cat. No.: B15258609
M. Wt: 309.12 g/mol
InChI Key: ZJBXBTCZRFNBFS-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is a synthetic organic compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the oxolane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the aryl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxolane ring and the bromomethyl group.

    Coupling Reactions: The trifluoromethyl-substituted phenyl group can be involved in various coupling reactions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Oxolanes: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Chemical Manufacturing: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The bromomethyl group could act as a reactive site for covalent modification of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.

    (2R,4R)-2-(Bromomethyl)-4-[4-(methyl)phenyl]oxolane: Similar structure with a methyl-substituted phenyl group instead of a trifluoromethyl-substituted phenyl group.

Uniqueness

The presence of the trifluoromethyl group imparts unique electronic properties to the compound, potentially enhancing its reactivity and interactions with biological targets. The bromomethyl group provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C12H12BrF3O

Molecular Weight

309.12 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

ZJBXBTCZRFNBFS-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CBr)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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